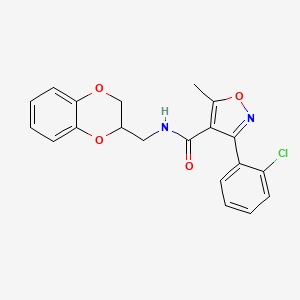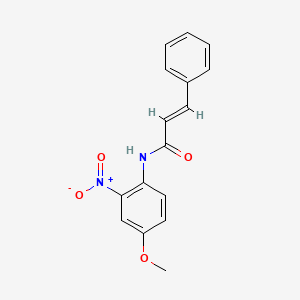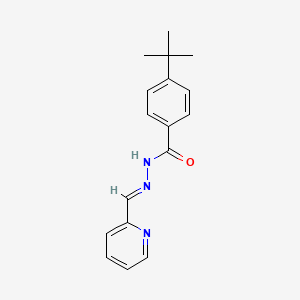![molecular formula C21H18O3 B3860857 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one CAS No. 5528-80-3](/img/structure/B3860857.png)
3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one
Descripción general
Descripción
3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one, also known as chalcone, is a natural product that has been extensively studied for its biological properties. Chalcone is a yellow crystalline solid that is soluble in organic solvents. It is a precursor to many important natural products, including flavonoids, isoflavonoids, and stilbenes.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. Chalcone has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammation and immune responses. It also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation. Chalcone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Chalcone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Chalcone has also been shown to modulate the activity of various enzymes, including COX-2, lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its wide range of pharmacological activities. It can be used to study the mechanisms of inflammation, cancer, and other diseases. Another advantage is its availability and low cost. Chalcone can be easily synthesized in the lab and is readily available from commercial sources. One limitation of using 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its low solubility in aqueous solutions. It is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are many future directions for the study of 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one. One area of research is the development of 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one derivatives with improved pharmacological properties. Another area of research is the study of the mechanisms of action of 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one and its derivatives. This could lead to the development of new drugs for the treatment of cancer, inflammation, and other diseases. Additionally, the use of 3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its biological properties. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. It has also been shown to modulate the immune system and improve insulin sensitivity.
Propiedades
IUPAC Name |
(E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-3-5-16(6-4-15)20(22)13-11-19-12-14-21(24-19)17-7-9-18(23-2)10-8-17/h3-14H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNJABSYMZMDJ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416889 | |
| Record name | ST50077045 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5528-80-3 | |
| Record name | ST50077045 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860800.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)
![11-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3860821.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)

![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3860840.png)
![N'-(4-bromobenzylidene)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3860843.png)


![N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide](/img/structure/B3860872.png)
![N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)